molecular formula C23H26N2O2 B13394510 (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole

(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole

Cat. No.: B13394510
M. Wt: 362.5 g/mol
InChI Key: BNXRFQRNRLGVCV-UHFFFAOYSA-N
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Description

(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a 1-ethylpropylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] typically involves the reaction of 4-phenyl-4,5-dihydro-oxazole with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the oxazole and facilitate the alkylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.

    Other Oxazole Derivatives: Compounds with oxazole rings but varying substituents and linkages.

Uniqueness

(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-phenyl-2-[3-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRFQRNRLGVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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